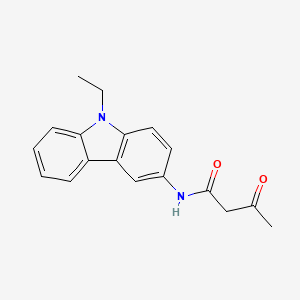

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Description

Properties

IUPAC Name |

N-(9-ethylcarbazol-3-yl)-3-oxobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHLQJWXBCLATEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)NC(=O)CC(=O)C)C3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366317 | |

| Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331713-74-7 | |

| Record name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Elucidation of the Structure of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of the organic compound N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. Due to the limited availability of specific experimental data for this compound in published literature, this guide outlines the logical synthetic pathway, predicted spectral data based on its constituent functional groups, and general experimental protocols applicable to its characterization. This document serves as a foundational resource for researchers aiming to synthesize and characterize this and similar carbazole derivatives.

Introduction

Carbazole and its derivatives are a significant class of heterocyclic aromatic compounds, widely recognized for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties.[1] The introduction of various substituents onto the carbazole nucleus allows for the fine-tuning of these pharmacological activities. The title compound, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, incorporates an acetoacetamide moiety, a feature known to be present in various biologically active molecules. This guide details the structural components, a probable synthetic route, and the analytical techniques required for its complete structural confirmation.

Chemical Structure and Properties

The fundamental properties of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| CAS Number | 331713-74-7 | [2] |

| Canonical SMILES | CCN1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)CC(=O)C | |

| InChI Key | YHLQJWXBCLATEE-UHFFFAOYSA-N | |

| Appearance | Predicted to be a solid | [2] |

Synthesis Pathway

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is logically achieved through the acetoacetylation of 3-amino-9-ethylcarbazole. This reaction involves the formation of an amide bond between the amino group on the carbazole ring and an acetoacetylating agent.

Caption: Proposed synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Experimental Protocol: Synthesis of the Precursor, 3-Amino-9-ethylcarbazole

The precursor, 3-amino-9-ethylcarbazole, can be synthesized from carbazole in a three-step process as reviewed by Bondock, et al.[3]

Caption: Synthesis workflow for 3-amino-9-ethylcarbazole.

-

Ethylation of Carbazole: Carbazole is reacted with ethyl bromide in acetone with potassium hydroxide to yield 9-ethylcarbazole.[3]

-

Nitration of 9-Ethylcarbazole: The resulting 9-ethylcarbazole is nitrated using nitric acid in 1,2-dichloroethane to produce 3-nitro-9-ethylcarbazole.[3]

-

Reduction of the Nitro Group: The nitro group of 3-nitro-9-ethylcarbazole is then reduced using tin metal in the presence of hydrochloric acid to yield the final precursor, 3-amino-9-ethylcarbazole.[3]

Experimental Protocol: Acetoacetylation of 3-Amino-9-ethylcarbazole (General Procedure)

Method A: Using Diketene

-

Dissolve 3-amino-9-ethylcarbazole in a suitable aprotic solvent, such as toluene or dichloromethane.

-

Cool the solution in an ice bath.

-

Add diketene dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by removing the solvent under reduced pressure followed by purification.

Method B: Using Ethyl Acetoacetate

-

Mix 3-amino-9-ethylcarbazole with an excess of ethyl acetoacetate.

-

Heat the mixture at reflux for several hours. The progress of the reaction can be monitored by observing the distillation of ethanol.

-

After cooling, the product may crystallize. The crude product can be collected by filtration and washed with a non-polar solvent like hexane to remove excess ethyl acetoacetate.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Structural Elucidation

The definitive structure of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide would be confirmed through a combination of spectroscopic techniques. Below are the predicted spectral characteristics.

Predicted ¹H NMR Spectral Data

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.4 | Triplet | 3H | -CH₂CH₃ (ethyl group) |

| ~2.3 | Singlet | 3H | -C(=O)CH₃ (acetyl group) |

| ~3.6 | Singlet | 2H | -C(=O)CH₂ C(=O)- |

| ~4.4 | Quartet | 2H | -CH₂ CH₃ (ethyl group) |

| ~7.2-8.2 | Multiplets | 7H | Aromatic protons of the carbazole ring |

| ~10.0 | Singlet | 1H | -NH - (amide proton) |

Predicted ¹³C NMR Spectral Data

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~14 | -CH₂CH₃ |

| ~30 | -C(=O)CH₃ |

| ~38 | -CH₂ CH₃ |

| ~50 | -C(=O)CH₂ C(=O)- |

| ~108-141 | Carbons of the carbazole ring |

| ~168 | C =O (amide) |

| ~205 | C =O (ketone) |

Predicted Mass Spectrometry Data

Mass spectrometry (MS) would confirm the molecular weight of the compound.

| Technique | Expected Result |

| Electrospray Ionization (ESI-MS) | [M+H]⁺ at m/z 295.14 |

| [M+Na]⁺ at m/z 317.12 | |

| High-Resolution Mass Spectrometry (HRMS) | Calculated for C₁₈H₁₉N₂O₂ [M+H]⁺: 295.1441, Found: (to be determined experimentally) |

Potential Biological Activity and Signaling Pathways

While the specific biological activity of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide has not been reported, many carbazole derivatives are known to exhibit significant pharmacological effects.[4] Research has shown that carbazoles can influence various signaling pathways.

Caption: Potential signaling pathways modulated by carbazole derivatives.

-

STAT3 Signaling Pathway: Some carbazole derivatives have been identified as inhibitors of the STAT3 signaling pathway, which is often dysregulated in cancer.[5][6]

-

PI3K/Akt Signaling Pathway: Certain carbazoles have demonstrated the ability to induce neurite outgrowth through the PI3K/Akt signaling pathway, suggesting potential for neuroprotective applications.[7]

-

p53 Signaling Pathway: The carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to reactivate the p53 tumor suppressor pathway in melanoma cells.[4]

-

MAPK Signaling Pathway: Carbazole derivatives have also been implicated in the inhibition of the p38 MAPK signaling pathway, which is involved in inflammation.[4]

Further research is required to determine if N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide interacts with these or other cellular signaling pathways.

Conclusion

This technical guide provides a framework for the synthesis and structural elucidation of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. While specific experimental data for this compound remains to be published, the information presented here, based on established chemical principles and data from analogous structures, offers a solid starting point for researchers. The synthesis is straightforward, proceeding via the acetoacetylation of 3-amino-9-ethylcarbazole. The predicted spectral data provides a benchmark for the characterization of the synthesized compound. Given the known biological activities of carbazole derivatives, this compound represents a target of interest for further investigation in drug discovery and development.

References

synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide from 3-amino-9-ethylcarbazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide from 3-amino-9-ethylcarbazole. The document outlines the prevalent synthetic route, detailed experimental protocols, and relevant chemical data, designed to be a valuable resource for professionals in the fields of chemical research and drug development.

Introduction

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a chemical intermediate possessing a carbazole scaffold, a structural motif found in various biologically active compounds and functional materials. The synthesis of this amide from 3-amino-9-ethylcarbazole is a key step in the elaboration of more complex carbazole derivatives. This guide focuses on the direct acylation method, a common and effective route for the preparation of this target molecule.

Synthetic Pathway

The primary synthetic route for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide involves the acylation of 3-amino-9-ethylcarbazole with a suitable acetoacetylating agent. The most commonly employed reagent for this transformation is ethyl-3-oxobutanoate. The reaction proceeds via nucleophilic attack of the amino group of the carbazole derivative on the ester carbonyl of ethyl-3-oxobutanoate, leading to the formation of the desired amide and ethanol as a byproduct.

It is important to note that under certain conditions, a competing condensation reaction can occur between the amine and the ketone carbonyl of ethyl-3-oxobutanoate, yielding an enamine product, ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate. However, by carefully selecting the reaction conditions, specifically by avoiding acid catalysis and using a suitable solvent, the acylation reaction can be favored to selectively produce N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.[1][2]

Below is a diagram illustrating the synthetic pathway.

References

An In-depth Technical Guide to N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a carbazole derivative of interest in medicinal chemistry and materials science. The carbazole moiety is a well-known pharmacophore present in various biologically active compounds, exhibiting a range of activities including antitumor, antibacterial, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological context of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, presenting available data in a structured and accessible format for researchers and drug development professionals.

Physicochemical Properties

Table 1: Physicochemical Properties of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

| Property | Value | Source |

| Chemical Structure |  | |

| IUPAC Name | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | |

| CAS Number | 331713-74-7 | [1] |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Not available | |

| Boiling Point | 460.6 ± 41.0 °C (Predicted for a similar compound) | [2] |

| Solubility | Not available | |

| InChI | InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | [1] |

| InChIKey | YHLQJWXBCLATEE-UHFFFAOYSA-N | [1] |

| Purity | 95% | [1] |

Spectral Data

Table 2: ¹H NMR Spectral Data of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectral Data of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

| Chemical Shift (ppm) | Assignment |

| Data not available |

Table 4: IR Spectral Data of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

| Wavenumber (cm⁻¹) | Description |

| Data not available |

Table 5: Mass Spectrometry Data of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

| m/z | Interpretation |

| Data not available |

Experimental Protocols

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is achieved through the acylation of 3-amino-9-ethylcarbazole.[3][4]

Reaction Scheme:

References

An In-depth Technical Guide to N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (CAS 331713-74-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a carbazole derivative with potential applications in medicinal chemistry and materials science. The carbazole core is a well-established pharmacophore, known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, with a focus on experimental protocols and data for researchers in drug development.

Chemical and Physical Properties

A summary of the known chemical and physical properties of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is presented in the table below. While some data is available from commercial suppliers, a complete experimental characterization is not yet fully published.

| Property | Value | Reference |

| CAS Number | 331713-74-7 | N/A |

| Molecular Formula | C₁₈H₁₈N₂O₂ | [2] |

| Molecular Weight | 294.35 g/mol | [2] |

| Appearance | Solid | [2] |

| Purity | Typically ≥95% | [2] |

| InChI | InChI=1S/C18H18N2O2/c1-3-20-16-7-5-4-6-14(16)15-11-13(8-9-17(15)20)19-18(22)10-12(2)21/h4-9,11H,3,10H2,1-2H3,(H,19,22) | [2] |

| InChI Key | YHLQJWXBCLATEE-UHFFFAOYSA-N | [2] |

| SMILES | CCN1c2ccccc2c3c1cc(cc3)NC(=O)CC(=O)C | N/A |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. The following data has been reported in the literature:

¹H NMR (CDCl₃):

-

δ 1.41 (t, 3H, J = 7.2, NCH₂CH₃)

-

δ 2.36 (s, 3H, COCH₃)

-

δ 3.65 (s, 2H, COCH₂)

-

δ 4.32 (q, 2H, J = 7.2, NCH₂CH₃)

-

δ 7.23 (td, 1H, J³ = 7.0, J³ = 7.8, J⁴ = 1.1, Ar-6C-H)

-

δ 7.31 (d, 1H, J³ = 8.7, Ar-1C-H)

-

δ 7.40 (dd, 1H, J³ = 8.2, J⁴ = 1.1, Ar-8C-H)

-

δ 7.49 (td, 1H, J³ = 8.2, J³ = 7.0, J⁴ = 1.1, Ar-7C-H)

-

δ 7.55 (dd, 1H, J³ = 8.7, J⁴ = 2.0, Ar-2C-H)

-

δ 8.08 (dd, 1H, J³ = 7.8, J⁴ = 1.1, Ar-5C-H)

-

δ 8.36 (d, 1H, J⁴ = 2.0, Ar-4CH)

-

δ 9.23 (s, 1H, NH)[3]

IR (KBr):

-

3257 cm⁻¹ (NH)

-

1651 cm⁻¹ (CO)[3]

Experimental Protocols

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide can be achieved through the acylation of 3-amino-9-ethylcarbazole with ethyl 3-oxobutanoate.[3]

Materials:

-

3-amino-9-ethylcarbazole

-

Ethyl 3-oxobutanoate

-

Toluene

Procedure:

-

A solution of 3-amino-9-ethylcarbazole and ethyl 3-oxobutanoate in toluene is refluxed.

-

The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization, to yield N-(9-ethylcarbazol-3-yl)-3-oxobutanamide.[3]

The following diagram illustrates the general workflow for the synthesis:

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)acetamide-Linked Benzofuran-1,2,4-Triazoles

This core compound serves as a key intermediate in the synthesis of more complex derivatives with potential biological activity. For instance, it is a precursor for synthesizing benzofuran-tethered triazolylcarbazoles, which have been investigated as anti-SARS-CoV-2 agents.[4] The general synthetic strategy involves the S-alkylation of benzofuran-based triazoles with 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (which is synthesized from N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide).[4]

Materials:

-

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

-

A suitable brominating agent (e.g., N-bromosuccinimide)

-

Substituted benzofuran-based triazoles

-

Potassium carbonate

-

Potassium iodide

-

Dichloromethane

Procedure for the synthesis of 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide:

-

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is brominated at the alpha-carbon of the acetyl group using a suitable brominating agent.

Procedure for the S-alkylation:

-

A solution of the desired benzofuran triazole in dichloromethane is stirred with potassium carbonate and a catalytic amount of potassium iodide.

-

2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide is then added to the reaction mixture.

-

The reaction is stirred overnight at room temperature and monitored by TLC.

-

Work-up involves the addition of n-hexane and distilled water to precipitate the product.

-

The crude product is purified by silica gel chromatography.[4]

The following diagram illustrates the experimental workflow for the synthesis of these derivatives:

Potential Biological Activity and Signaling Pathways

While there is limited information on the specific biological activity of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide itself, the broader class of carbazole derivatives is known for a wide range of pharmacological effects.[1]

Derivatives of this compound have been synthesized and evaluated for their potential as anti-SARS-CoV-2 agents .[4] These derivatives were designed to target key viral proteins essential for the replication of the virus, including the main protease (Mpro), the spike glycoprotein, and RNA-dependent RNA polymerase (RdRp).[4]

A structurally related compound, AF3442 [N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide] , has been identified as a potent and selective inhibitor of human microsomal prostaglandin E synthase-1 (mPGES-1).[5] This enzyme is a key player in the inflammatory pathway, responsible for the production of prostaglandin E₂ (PGE₂), a mediator of inflammation and pain. The inhibition of mPGES-1 by carbazole derivatives suggests a potential therapeutic application in inflammatory diseases.

The proposed mechanism of action for the anti-SARS-CoV-2 derivatives involves the inhibition of viral proteases. The following diagram illustrates the general signaling pathway of protease inhibitors in the context of viral replication:

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a valuable synthetic intermediate for the development of novel carbazole-based compounds with potential therapeutic applications. Its role as a precursor to potent anti-SARS-CoV-2 agents and the established anti-inflammatory activity of a structurally related analog highlight the promise of this chemical scaffold. Further research is warranted to fully elucidate the biological activity and therapeutic potential of the core molecule itself. This guide provides a foundational resource for researchers to design and execute further studies on this and related compounds.

References

- 1. echemcom.com [echemcom.com]

- 2. N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 3. Reactions of 9-Alkyl-3-aminocarbazoles with Ethyl-3-oxo-butanoate and Identification of the Products Obtained - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Exploration of Novel N-(9-Ethyl-9H-Carbazol-3-yl)Acetamide-Linked Benzofuran-1,2,4-Triazoles as Anti-SARS-CoV-2 Agents: Combined Wet/Dry Approach Targeting Main Protease (Mpro), Spike Glycoprotein and RdRp [mdpi.com]

- 5. Effects of AF3442 [N-(9-ethyl-9H-carbazol-3-yl)-2-(trifluoromethyl)benzamide], a novel inhibitor of human microsomal prostaglandin E synthase-1, on prostanoid biosynthesis in human monocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic Analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Audience: Researchers, scientists, and drug development professionals.

Data Presentation

For clarity and comparative analysis, it is recommended to summarize NMR spectral data in a tabular format. The following tables provide a template for the presentation of ¹H and ¹³C NMR data for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

Experimental Protocols

The following is a generalized experimental protocol for acquiring ¹H and ¹³C NMR spectra of carbazole derivatives, based on standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or 400 MHz.[1] The sample is typically dissolved in deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[1] For spectra recorded in DMSO-d₆, the residual solvent peak at δ 2.50 ppm for ¹H NMR and δ 39.52 ppm for ¹³C NMR can be used as a reference. Data for ¹H NMR are reported as follows: chemical shift (multiplicity, coupling constant, number of protons). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), and m (multiplet).

Workflow Visualization

The synthesis and characterization of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide can be represented by the following logical workflow.

Caption: Workflow for Synthesis and Characterization.

References

An In-depth Technical Guide to the Mass Spectrometry Analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of the organic compound N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. This document details predicted mass spectrometry data, outlines relevant experimental protocols, and visualizes the anticipated fragmentation pathway and analytical workflow. The information presented is grounded in established principles of mass spectrometry and data from related carbazole derivatives.

Introduction to N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide belongs to the carbazole family, a class of nitrogen-containing heterocyclic compounds. The carbazole motif is prevalent in numerous biologically active molecules and pharmaceutical agents.[1] Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds, offering critical data on molecular weight and fragmentation patterns.[2]

The structure of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide consists of an N-ethylcarbazole core linked to a 3-oxobutanamide side chain via an amide bond. The predicted properties are essential for designing an appropriate mass spectrometry-based analysis.

Molecular Formula: C₁₈H₁₈N₂O₂

Molecular Weight (Monoisotopic): 294.1368 g/mol

Predicted Mass Spectrometry Data

Table 1: Predicted Electron Ionization (EI) Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Notes |

| 294 | [M]⁺• | High | Molecular ion peak, expected to be prominent due to the aromatic carbazole core. |

| 279 | [M - CH₃]⁺ | Moderate | Loss of a methyl radical from the ethyl group. |

| 265 | [M - C₂H₅]⁺ | Moderate | Loss of an ethyl radical. |

| 251 | [M - CH₃CO]⁺ | Moderate | Loss of an acetyl radical from the butanamide side chain. |

| 210 | [C₁₄H₁₄N₂]⁺• | High | Fragment corresponding to 9-ethyl-9H-carbazol-3-amine, resulting from cleavage of the amide bond. |

| 195 | [C₁₃H₁₁N]⁺ | Moderate | Loss of an ethyl group from the carbazole nitrogen. |

| 182 | [C₁₂H₁₀N]⁺ | Moderate | Further fragmentation of the carbazole ring. |

| 85 | [C₄H₅O₂]⁺ | Moderate | Fragment corresponding to the 3-oxobutanamide side chain. |

| 43 | [CH₃CO]⁺ | High | Acetyl cation, a common fragment from the butanamide moiety. |

Table 2: Predicted Electrospray Ionization (ESI-MS) Data (Positive Ion Mode)

| m/z | Proposed Ion | Notes |

| 295 | [M+H]⁺ | Protonated molecule, expected to be the base peak in ESI. |

| 317 | [M+Na]⁺ | Sodium adduct, commonly observed in ESI. |

| 589 | [2M+H]⁺ | Protonated dimer. |

Experimental Protocols

The following protocols are generalized for the analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide using common mass spectrometry techniques.

3.1. Sample Preparation

A crucial step for obtaining high-quality mass spectra is proper sample preparation.

-

For Liquid Chromatography-Mass Spectrometry (LC-MS):

-

Dissolution: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture thereof.[3]

-

Dilution: Prepare a working solution by diluting the stock solution to a final concentration of approximately 1-10 µg/mL in the mobile phase.[3]

-

Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

-

-

For Gas Chromatography-Mass Spectrometry (GC-MS):

-

Dissolution: Dissolve the sample in a volatile solvent compatible with GC analysis, such as dichloromethane or ethyl acetate, to a concentration of about 10 µg/mL.[2]

-

Derivatization (Optional): If the compound exhibits poor volatility or thermal stability, derivatization (e.g., silylation) may be necessary.

-

3.2. Instrumentation and Data Acquisition

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column is typically suitable for this type of compound.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is a common starting point.

-

Mass Spectrometer: An electrospray ionization (ESI) source coupled to a quadrupole, ion trap, or time-of-flight (TOF) mass analyzer.[1]

-

Ionization Mode: Positive ion mode is generally preferred for nitrogen-containing compounds.

-

Data Acquisition: Acquire full scan MS data to identify the protonated molecule [M+H]⁺. Subsequently, perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.[1]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Gas Chromatograph: A system equipped with a capillary column (e.g., HP-5MS).

-

Injection: Splitless or split injection of 1 µL of the sample.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 70°C) and increasing to a high temperature (e.g., 280°C) to ensure proper elution.

-

Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.[4]

-

Data Acquisition: Scan a mass range of m/z 40-500.

-

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

4.2. Predicted Fragmentation Pathway

The fragmentation of the molecular ion of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide in EI-MS is likely to proceed through several key pathways, primarily involving the cleavage of the amide bond and fragmentation of the side chains.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide for researchers and professionals in drug development. While experimental data for this specific compound is not publicly available, the predicted fragmentation patterns and generalized protocols based on the analysis of related carbazole derivatives offer a robust starting point for method development and structural characterization. The provided workflows and diagrams serve as a clear visual aid for the experimental and theoretical aspects of this analysis.

References

An In-depth Technical Guide on N-(9-ethyl-9H-carbazol-3-yl) Acetamide Derivatives and their Potential as Anti-SARS-CoV-2 Agents

IUPAC Name: N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide[1]

Synonyms: N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, N-(9-Ethyl-9H-carbazol-3-yl)-3-oxo-butyramide[1]

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazoles. These compounds have been investigated for their potential as inhibitors of key SARS-CoV-2 proteins. While the primary focus of this document is on the acetamide derivatives due to the availability of detailed experimental data, the core structure is closely related to N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Chemical Properties and Data Presentation

The core molecule, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, has a molecular formula of C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol .[2][3] The research highlighted in this guide focuses on a series of derivatives where the acetamide group is linked to various substituted benzofuran-1,2,4-triazoles.

Table 1: Molecular Docking Scores of N-(9-ethyl-9H-carbazol-3-yl)acetamide Derivatives against SARS-CoV-2 Proteins [4]

| Compound ID | Mpro (Kcal/mol) | Spike Glycoprotein (Kcal/mol) | RdRp (Kcal/mol) |

| 9b | -8.83 | -6.43 | - |

| 9c | -8.92 | - | - |

| 9d | - | -6.38 | - |

| 9e | -8.77 | -6.69 | -7.61 |

| 9f | - | -6.41 | - |

| 9g | - | - | -7.62 |

| 9h | -8.76 | -6.54 | -8.10 |

| 9i | -8.87 | -6.44 | -8.01 |

| 9j | -8.85 | -6.56 | -7.54 |

| Lopinavir (Standard) | -8.7372 | - | - |

Mpro: Main Protease (PDB ID: 6LU7), Spike Glycoprotein (PDB ID: 6WPT), RdRp: RNA-dependent RNA polymerase (PDB ID: 6M71).[4]

Experimental Protocols

2.1. General Synthetic Protocol for Benzofuran-Based Carbazole Derivatives (9a-j) [4]

A solution of the appropriate benzofuran triazole (1 mmol) in dichloromethane (5 mL) is stirred with potassium carbonate (K₂CO₃, 1.5 mmol) and potassium iodide (KI, 0.18 mmol). To this mixture, 2-bromo-N-(9-ethyl-9H-carbazol-3-yl)acetamide (1.1 mmol) is added, and the reaction is stirred overnight at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Upon completion, n-hexane and distilled water are added to precipitate the product. The crude product is then purified by silica gel column chromatography.

2.2. Molecular Docking Studies [4]

Molecular docking studies were performed using MOE2022.02 software with the Induced Fit Docking (IFD) protocol. The crystal structures of the target proteins, Main Protease (Mpro, PDB ID: 6LU7), Spike Glycoprotein (PDB ID: 6WPT), and RNA-dependent RNA polymerase (RdRp, PDB ID: 6M71), were obtained from the Protein Data Bank. The synthesized carbazole derivatives were docked into the active sites of these proteins to predict their binding affinities and interaction modes.

Synthesis Workflow Diagram

The following diagram illustrates the general synthesis pathway for the N-(9-ethyl-9H-carbazol-3-yl)acetamide-linked benzofuran-1,2,4-triazole derivatives.

Caption: General synthesis workflow for novel carbazole derivatives.

Biological Activity and Signaling Pathway Insights

The synthesized carbazole derivatives demonstrated significant binding affinities towards key SARS-CoV-2 proteins in molecular docking studies, suggesting their potential as viral inhibitors.[4] Specifically, compounds 9c , 9i , and 9b exhibited the highest binding affinities for the main protease (Mpro), with scores of -8.92, -8.87, and -8.83 Kcal/mol, respectively.[4] These values are comparable to or better than the standard drug, lopinavir.[4] Furthermore, derivatives 9h and 9i showed strong binding to the RNA-dependent RNA polymerase (RdRp).[4]

The proposed mechanism of action, based on these docking studies, involves the obstruction of the function of these critical viral proteins. The interaction modes of these compounds with the active sites of the target proteins provide a structural basis for their potential inhibitory activity.

While a specific signaling pathway for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is not detailed in the available literature, research on other carbazole derivatives has shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.[5] For instance, the carbazole derivative ECCA has been shown to induce apoptosis in melanoma cells through the activation of the p53 signaling pathway.[6] This suggests that the carbazole scaffold is a versatile pharmacophore capable of interacting with various biological targets.

The following diagram illustrates a logical relationship for the potential antiviral mechanism of the studied acetamide derivatives based on the molecular docking results.

Caption: Proposed antiviral mechanism of carbazole derivatives.

References

- 1. N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 2. N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 3. N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. echemcom.com [echemcom.com]

- 6. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive technical framework for the evaluation of the solubility and stability of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide based on established scientific principles and regulatory guidelines. The specific quantitative data presented herein are illustrative and intended to serve as a template for data presentation. Due to the limited availability of specific experimental data for this compound in the public domain, the experimental protocols and data tables are based on standard methodologies for active pharmaceutical ingredients (APIs).

Introduction

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a carbazole derivative with potential applications in pharmaceutical and materials science.[1][2] The carbazole moiety is a key structural feature in many biologically active compounds.[3][4][5] Understanding the physicochemical properties of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, particularly its solubility and stability, is critical for its development as a potential therapeutic agent or functional material. This guide outlines the standard experimental protocols for determining these properties and provides a template for the presentation of the resulting data.

Chemical Structure:

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development.[8][9] The following section details the standard methodologies for assessing the solubility of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.[8][10]

Methodology:

-

Preparation of Media: Prepare a series of aqueous buffers at different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic physiological conditions.[11][12]

-

Sample Preparation: Add an excess amount of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide to a series of flasks, each containing a known volume of the prepared buffer.

-

Equilibration: Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, allow the samples to stand to permit the sedimentation of undissolved solids. Subsequently, filter the supernatant through a suitable membrane filter (e.g., 0.22 µm) to obtain a clear solution.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Determine the solubility at each pH value in triplicate. The lowest measured solubility across the physiological pH range is used for Biopharmaceutics Classification System (BCS) classification.[12]

Data Presentation: Aqueous Solubility

The following table provides a template for presenting the aqueous solubility data for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

| pH of Medium | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | 25 | [Insert Data] | [Insert Data] |

| 4.5 | 25 | [Insert Data] | [Insert Data] |

| 6.8 | 25 | [Insert Data] | [Insert Data] |

| 7.4 | 25 | [Insert Data] | [Insert Data] |

| 1.2 | 37 | [Insert Data] | [Insert Data] |

| 4.5 | 37 | [Insert Data] | [Insert Data] |

| 6.8 | 37 | [Insert Data] | [Insert Data] |

| 7.4 | 37 | [Insert Data] | [Insert Data] |

Data Presentation: Solubility in Organic Solvents

This table provides a template for presenting the solubility of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide in various organic solvents, which is crucial for formulation and process development.

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |

| Ethanol | 25 | [Insert Data] | [Insert Data] |

| Methanol | 25 | [Insert Data] | [Insert Data] |

| Dichloromethane | 25 | [Insert Data] | [Insert Data] |

| Acetone | 25 | [Insert Data] | [Insert Data] |

| Dimethyl Sulfoxide (DMSO) | 25 | [Insert Data] | [Insert Data] |

| Propylene Glycol | 25 | [Insert Data] | [Insert Data] |

Stability Profile

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[13][14][15] The International Council for Harmonisation (ICH) guidelines provide a framework for these studies.[13][14][15][16][17]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[15][17]

Methodology:

-

Acidic Hydrolysis: Expose the compound to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60 °C).

-

Basic Hydrolysis: Expose the compound to a basic solution (e.g., 0.1 N NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80 °C).

-

Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines.[14][16]

-

Analysis: At specified time points, analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are designed to establish a re-test period for the drug substance and recommend storage conditions.[14][15]

Methodology:

-

Batch Selection: Use at least three primary batches of the drug substance for the stability studies.[14][15]

-

Storage Conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Intermediate (if applicable): 30 °C ± 2 °C / 65% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Parameters to be Tested: The testing should cover physical, chemical, and microbiological attributes as appropriate. This includes appearance, assay, purity (impurities), and any other relevant parameters.

Data Presentation: Stability Data

The following tables provide a template for presenting the stability data for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Table 3.3.1: Forced Degradation Study Results

| Stress Condition | Duration | Assay of Parent Compound (%) | Number of Degradants | Major Degradant (%) |

| 0.1 N HCl, 60 °C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |

| 0.1 N NaOH, 60 °C | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |

| 3% H₂O₂, RT | 24 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Heat, 80 °C | 48 h | [Insert Data] | [Insert Data] | [Insert Data] |

| Photostability (ICH Q1B) | [Specify Duration] | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3.3.2: Long-Term Stability Data (25 °C / 60% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | [Insert Data] | [Insert Data] | [Insert Data] |

| 3 | [Insert Data] | [Insert Data] | [Insert Data] |

| 6 | [Insert Data] | [Insert Data] | [Insert Data] |

| 9 | [Insert Data] | [Insert Data] | [Insert Data] |

| 12 | [Insert Data] | [Insert Data] | [Insert Data] |

| 18 | [Insert Data] | [Insert Data] | [Insert Data] |

| 24 | [Insert Data] | [Insert Data] | [Insert Data] |

Table 3.3.3: Accelerated Stability Data (40 °C / 75% RH)

| Time Point (Months) | Appearance | Assay (%) | Total Impurities (%) |

| 0 | [Insert Data] | [Insert Data] | [Insert Data] |

| 1 | [Insert Data] | [Insert Data] | [Insert Data] |

| 3 | [Insert Data] | [Insert Data] | [Insert Data] |

| 6 | [Insert Data] | [Insert Data] | [Insert Data] |

Visualizations

Experimental Workflow Diagrams

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Long-Term and Accelerated Stability Studies.

Conclusion

This technical guide provides a comprehensive overview of the standard methodologies for assessing the solubility and stability of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide. The outlined experimental protocols and data presentation templates are based on established scientific principles and regulatory guidelines. While specific experimental data for this compound is not widely available, this guide serves as a valuable resource for researchers and drug development professionals in designing and executing the necessary studies to fully characterize its physicochemical properties. The inherent stability of the carbazole nucleus suggests that this compound may exhibit favorable stability characteristics, a hypothesis to be confirmed through the rigorous testing detailed herein.[2][18] A thorough understanding of its solubility and stability is paramount for its potential advancement in pharmaceutical applications.

References

- 1. tandfonline.com [tandfonline.com]

- 2. oled-intermediates.com [oled-intermediates.com]

- 3. researchgate.net [researchgate.net]

- 4. A carbazole compound, 9-ethyl-9H-carbazole-3-carbaldehyde, plays an antitumor function through reactivation of the p53 pathway in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 7. N-(9-Ethyl-9H-carbazol-3-yl)-3-oxobutanamide | CymitQuimica [cymitquimica.com]

- 8. researchgate.net [researchgate.net]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. who.int [who.int]

- 12. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. pharma.gally.ch [pharma.gally.ch]

- 16. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 17. snscourseware.org [snscourseware.org]

- 18. Preparation and property analysis of antioxidant of carbazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, a molecule of interest in various chemical and pharmaceutical research fields. The primary synthetic route involves the acetoacetylation of 3-amino-9-ethylcarbazole with diketene. This document outlines the requisite starting materials, detailed experimental protocols, and quantitative data associated with the synthesis, presented in a clear and structured format for ease of use by professionals in drug development and chemical synthesis.

Overview of the Synthetic Pathway

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a multi-step process that begins with commercially available carbazole. The overall pathway can be logically divided into two main stages:

-

Stage 1: Synthesis of the Key Intermediate, 3-Amino-9-ethylcarbazole. This stage involves a three-step sequence: N-ethylation of carbazole, followed by nitration, and finally reduction of the nitro group to an amine.

-

Stage 2: Acetoacetylation. The final step is the reaction of 3-amino-9-ethylcarbazole with diketene to yield the target compound.

The logical flow of this synthesis is depicted in the diagram below.

Caption: Synthetic workflow for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Starting Materials and Reagents

The primary starting materials for this synthesis are 3-amino-9-ethylcarbazole and diketene. As 3-amino-9-ethylcarbazole is often prepared in-house, its precursors are also included.

2.1. 3-Amino-9-ethylcarbazole

This key intermediate is a brownish or tannish powder and is considered a versatile building block in synthetic and medicinal chemistry.[1][2][3] It is typically synthesized from carbazole in a three-step process.[4]

2.2. Diketene

Diketene (C₄H₄O₂) is a highly reactive, colorless to pale yellow liquid with a pungent odor.[5] It is the dimer of ketene and is a crucial intermediate in organic synthesis, particularly for acetoacetylation reactions.[5][6] Diketene reacts with alcohols and amines to produce the corresponding acetoacetic acid derivatives.[6] Due to its reactivity and lachrymatory nature, it must be handled with care.[5][7]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of the intermediate and the final product.

3.1. Synthesis of 3-Amino-9-ethylcarbazole

This synthesis is performed in three distinct steps.

Step 1: Synthesis of 9-Ethylcarbazole (N-Ethylation)

-

Methodology: In a suitable reaction vessel, dissolve carbazole (20 g, 119.6 mmol), potassium hydroxide (20.13 g, 358.8 mmol), and bromoethane (39.1 g, 358.8 mmol) in 200 ml of dimethylformamide (DMF).[4]

Step 2: Synthesis of 3-Nitro-9-ethylcarbazole (Nitration)

-

Methodology: Dissolve 15 g (0.077 mol) of 9-ethylcarbazole in 40 g of acetonitrile in a reaction flask.[4] While maintaining the temperature between 25-40°C, add 17.48 g (36%, 0.10 mol) of nitric acid dropwise to the solution.[4] After the addition is complete, stir the mixture for 4 hours at 25-40°C.[4] Filter the precipitated product, resuspend in water, wash, and filter again. Dry the product to obtain 3-nitro-9-ethylcarbazole.[4]

Step 3: Synthesis of 3-Amino-9-ethylcarbazole (Reduction)

-

Methodology: Prepare a solution of 10.2 g (42.5 mmol) of 3-nitro-9-ethylcarbazole and 38.4 g (170 mmol) of stannous chloride dihydrate in 100 ml of concentrated hydrochloric acid.[4] Heat the solution for 3 hours at 92°C.[4] After the reaction is complete, cool the solution in an ice bath. Cautiously make the solution basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water. Filter the resulting precipitate and wash it with the basic sodium hydroxide solution, followed by copious amounts of water. Air-dry the product. For further purification, perform vacuum drying and recrystallization from a pyridine/water mixture.[4]

3.2. Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (Acetoacetylation)

-

Methodology: The reaction of diketene with primary aromatic amines, such as 3-amino-9-ethylcarbazole, is a well-established method for producing acetoacetic acid amides.[8] A general procedure involves slowly reacting diketene with the amine in the presence of an inert solvent.[8]

-

Protocol: In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 3-amino-9-ethylcarbazole (1 equivalent) in a suitable inert volatile solvent such as acetone, dioxane, benzene, or toluene.[8] Heat the solution to reflux. Slowly add diketene (approximately 1.05 to 1.1 equivalents) to the agitated solution over a period of 15-30 minutes.[8] After the addition is complete, continue to stir the reaction mixture at reflux for a specified time until the reaction is complete (monitoring by TLC is recommended). After completion, the solvent can be removed by distillation to yield the crude N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide, which can then be purified by recrystallization from a suitable solvent like ethanol.[4]

Quantitative Data

The following table summarizes the reported yields for the synthesis of the intermediate, 3-amino-9-ethylcarbazole.

| Reaction Step | Product | Reported Yield |

| N-Ethylation | 9-Ethylcarbazole | Not specified in the provided context |

| Nitration | 3-Nitro-9-ethylcarbazole | ~98.2%[4] |

| Reduction | 3-Amino-9-ethylcarbazole | ~82%[4] |

Yields for the final acetoacetylation step are generally reported to be very satisfactory.[8]

Signaling Pathways and Logical Relationships

The synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide follows a clear, logical progression of chemical transformations. Each step builds upon the previous one to construct the final molecule. The diagram below illustrates the relationship between the key reactants and products in this synthetic pathway.

Caption: Reactant-product relationships in the synthesis pathway.

References

- 1. 3-Amino-9-ethylcarbazole | 132-32-1 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 4. benchchem.com [benchchem.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Diketene - Wikipedia [en.wikipedia.org]

- 7. mzinterpretation.com [mzinterpretation.com]

- 8. US2152787A - Preparation of acetoacetyl aromatic acid amides - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the use of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide as a versatile chemical intermediate in the synthesis of complex heterocyclic compounds and as a scaffold for biologically active molecules.

Chemical Properties and Data

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a stable, solid organic compound. Its chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

| Synonyms | N-(9-ethylcarbazol-3-yl)-3-oxobutanamide, N-(9-Ethyl-9H-carbazol-3-yl)-3-oxo-butyramide |

Applications as a Chemical Intermediate

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide serves as a key building block in organic synthesis, particularly for the construction of fused heterocyclic systems. Its reactive β-ketoamide functionality allows for a variety of chemical transformations.

Synthesis of Pyrido[2,3-c]carbazole Derivatives

A primary application of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is in the synthesis of pyrido[2,3-c]carbazole derivatives. These compounds are of interest due to their potential biological activities. The synthesis involves an intramolecular cyclization reaction.

The reaction of 9-alkyl-3-aminocarbazoles with ethyl-3-oxobutanoate can yield either the condensation product, ethyl-3-[(9-alkyl-9H-carbazol-3-yl)amino]but-2-enoate, or the acylation product, N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.[1] The condensation products can then be cyclized to form 4,7-dihydro-pyrido[2,3-c]-carbazol-1-ones upon heating.[1]

Experimental Protocols

Synthesis of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

This protocol describes the synthesis of the title compound from 3-amino-9-ethylcarbazole and ethyl acetoacetate.

Materials:

-

3-Amino-9-ethylcarbazole

-

Ethyl acetoacetate

-

Benzene (or a suitable alternative solvent like toluene)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-amino-9-ethylcarbazole (1 equivalent) in benzene.

-

Add ethyl acetoacetate (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide as a solid.

Experimental Workflow:

Caption: Workflow for the synthesis of the target compound.

Cyclization to 4,7-dihydro-pyrido[2,3-c]-carbazol-1-one

This protocol outlines the intramolecular cyclization of the related condensation product to form a pyridocarbazole derivative. A similar principle can be applied to derivatives of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide.

Materials:

-

Ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate (the condensation product)

-

Mineral oil

Procedure:

-

Place the ethyl-3-[(9-ethyl-9H-carbazol-3-yl)amino]but-2-enoate in a high-boiling point solvent such as mineral oil.

-

Heat the mixture to 240-250 °C with stirring.[1]

-

Maintain this temperature for 1-2 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture.

-

Isolate the product by precipitation upon addition of a non-polar solvent like hexane, followed by filtration.

-

Wash the solid product with hexane to remove residual mineral oil.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow:

Caption: Workflow for the cyclization to a pyridocarbazole derivative.

Biological Activity Context: Activation of the p53 Signaling Pathway

Carbazole derivatives have been shown to exhibit a range of biological activities, including antitumor effects. One mechanism of action for certain carbazole compounds is the reactivation of the p53 tumor suppressor pathway. For instance, the carbazole derivative 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA) has been shown to activate the p53 pathway by inducing the phosphorylation of p38-MAPK and JNK. This leads to the phosphorylation of p53, its stabilization, and subsequent induction of apoptosis in cancer cells.

p53 Signaling Pathway Activation:

Caption: Activation of the p53 pathway by a carbazole derivative.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from the synthesis and characterization of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide and its derivatives.

| Compound | Synthesis Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | 60-75 | 158-160 | 1.4 (t, 3H, CH₃), 2.3 (s, 3H, COCH₃), 3.6 (s, 2H, CH₂CO), 4.4 (q, 2H, NCH₂), 7.2-8.2 (m, 7H, Ar-H), 9.8 (s, 1H, NH) | 13.8, 30.5, 37.7, 50.2, 108.8, 109.8, 118.9, 119.5, 120.4, 122.8, 123.5, 125.9, 126.3, 138.0, 140.4, 165.8, 204.5 |

| 4,7-dihydro-pyrido[2,3-c]-carbazol-1-one derivative | 50-65 | >250 | Varies with substitution | Varies with substitution |

Note: Spectroscopic data are representative and may vary slightly depending on the solvent and instrument used.

Conclusion

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a valuable and versatile intermediate for the synthesis of complex heterocyclic molecules with potential applications in drug discovery and materials science. The protocols provided herein offer a foundation for its synthesis and further functionalization. The biological context of carbazole derivatives in activating critical cellular pathways like p53 highlights the importance of this chemical scaffold in the development of novel therapeutic agents.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

Audience: Researchers, scientists, and drug development professionals.

Introduction:

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide is a versatile starting material for the synthesis of a variety of novel heterocyclic compounds. The presence of the carbazole moiety is of significant interest in drug discovery, as carbazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The 3-oxobutanamide portion of the molecule provides a reactive 1,3-dicarbonyl equivalent, making it an ideal precursor for cyclization reactions to form various five- and six-membered heterocyclic rings.

These application notes provide detailed protocols for the synthesis of novel pyrazole and dihydropyrimidine derivatives from N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide via the Knorr Pyrazole Synthesis and the Biginelli Reaction, respectively.

Synthesis of Novel Pyrazole Derivatives via Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a classic and reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[1][2][3] This reaction allows for the introduction of various substituents on the pyrazole ring, depending on the choice of the hydrazine derivative.

General Reaction Scheme:

Caption: Knorr Pyrazole Synthesis Workflow.

Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazole

Materials:

-

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

-

Phenylhydrazine

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (1.0 eq) in ethanol.

-

Add phenylhydrazine (1.1 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the desired pyrazole derivative.

Expected Quantitative Data (Hypothetical):

| Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) |

| 1-Phenyl-3-methyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazole | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Phenylhydrazine, Acetic Acid | Ethanol | 85-95 | 180-185 |

| 1,3-Dimethyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazole | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Methylhydrazine, Acetic Acid | Ethanol | 80-90 | 175-180 |

| 3-Methyl-5-(N-(9-ethyl-9H-carbazol-3-yl)amino)-1H-pyrazole (from Hydrazine Hydrate) | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Hydrazine Hydrate, Acetic Acid | Ethanol | 90-98 | 190-195 |

Synthesis of Novel Dihydropyrimidine Derivatives via Biginelli Reaction

The Biginelli reaction is a one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones from a β-dicarbonyl compound, an aldehyde, and urea or thiourea.[4][5][6] This reaction is of great importance for the generation of heterocyclic libraries for drug screening.

General Reaction Scheme:

Caption: Biginelli Reaction Workflow.

Experimental Protocol: Synthesis of 5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

Materials:

-

N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide

-

Benzaldehyde

-

Urea

-

p-Toluenesulfonic acid (PTSA) or concentrated HCl

-

Ethanol

-

Ice-cold water

-

Ethyl Acetate

Procedure:

-

To a mixture of N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in a round-bottom flask, add ethanol as the solvent.

-

Add a catalytic amount of p-toluenesulfonic acid (PTSA) or a few drops of concentrated HCl.

-

Reflux the reaction mixture for 8-12 hours with constant stirring. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-cold water.

-

The solid product that precipitates out is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol or an ethanol/water mixture to obtain the pure dihydropyrimidine derivative.

Expected Quantitative Data (Hypothetical):

| Product | Starting Material | Reagents | Catalyst | Solvent | Yield (%) | Melting Point (°C) |

| 5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Benzaldehyde, Urea | PTSA | Ethanol | 75-85 | 210-215 |

| 5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-(4-chlorophenyl)-3,4-dihydropyrimidin-2(1H)-one | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | 4-Chlorobenzaldehyde, Urea | PTSA | Ethanol | 70-80 | 220-225 |

| 5-(N-(9-ethyl-9H-carbazol-3-yl)carbamoyl)-6-methyl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thione | N-(9-ethyl-9H-carbazol-3-yl)-3-oxobutanamide | Benzaldehyde, Thiourea | PTSA | Ethanol | 70-80 | 215-220 |

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the starting material and the potential classes of heterocyclic compounds that can be synthesized.

Caption: Synthetic routes from the starting material.

Disclaimer: The quantitative data provided in the tables are hypothetical and for illustrative purposes. Actual yields and melting points may vary depending on the specific reaction conditions and the purity of the reagents used. It is recommended to perform small-scale optimization experiments to determine the ideal conditions for each synthesis.

References

Application Notes and Protocols for the Synthesis of Benzofuran-Tethered Triazolylcarbazoles

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a detailed protocol for the synthesis of novel hybrid molecules comprising benzofuran, 1,2,3-triazole, and carbazole moieties. These compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with each heterocyclic core. The synthetic strategy employs a convergent approach, culminating in a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. This method allows for the modular assembly of the target compounds, facilitating the generation of a library of analogues for structure-activity relationship (SAR) studies.

I. Synthetic Strategy Overview

The overall synthetic scheme involves a three-stage process:

-

Synthesis of an Alkyne-Functionalized Benzofuran: Preparation of a benzofuran derivative bearing a terminal alkyne group.

-

Synthesis of an Azide-Functionalized Carbazole: Preparation of a carbazole derivative functionalized with an azide group.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The final "click" reaction to covalently link the benzofuran and carbazole moieties via a 1,2,3-triazole bridge.

The following diagram illustrates the overall synthetic workflow:

II. Experimental Protocols

Protocol 1: Synthesis of 2-(Prop-2-yn-1-yloxy)benzofuran (Alkyne Precursor)

This protocol describes the O-alkylation of 2-hydroxybenzofuran with propargyl bromide.

Materials:

-

2-Hydroxybenzofuran

-

Propargyl bromide (80% solution in toluene)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Ethyl acetate

-

Brine solution

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 2-hydroxybenzofuran (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(prop-2-yn-1-yloxy)benzofuran as a pure product.

Protocol 2: Synthesis of 9-(2-Azidoethyl)-9H-carbazole (Azide Precursor)

This protocol outlines a two-step synthesis of the azide-functionalized carbazole.

Step 2a: Synthesis of 2-(9H-Carbazol-9-yl)ethan-1-ol

Materials:

-

Carbazole

-

2-Bromoethanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMF, add a solution of carbazole (1.0 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere.

-

Stir the mixture at room temperature for 1 hour.

-

Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to yield 2-(9H-carbazol-9-yl)ethan-1-ol.

Step 2b: Synthesis of 9-(2-Azidoethyl)-9H-carbazole

Materials:

-

2-(9H-Carbazol-9-yl)ethan-1-ol

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve 2-(9H-carbazol-9-yl)ethan-1-ol (1.0 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction mixture at 0 °C for 2 hours.

-

Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude mesylate.

-

Dissolve the crude mesylate in anhydrous DMF, add sodium azide (3.0 eq), and heat the mixture to 80 °C for 6-8 hours.

-

Cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to afford 9-(2-azidoethyl)-9H-carbazole.

Protocol 3: Synthesis of Benzofuran-Tethered Triazolylcarbazole via CuAAC

This protocol describes the final click reaction to couple the benzofuran and carbazole precursors.

Materials:

-

2-(Prop-2-yn-1-yloxy)benzofuran (from Protocol 1)

-

9-(2-Azidoethyl)-9H-carbazole (from Protocol 2)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (t-BuOH)

-

Deionized water

Procedure:

-

In a round-bottom flask, dissolve 2-(prop-2-yn-1-yloxy)benzofuran (1.0 eq) and 9-(2-azidoethyl)-9H-carbazole (1.0 eq) in a 1:1 mixture of t-BuOH and water.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in a minimum amount of water.

-

In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in a minimum amount of water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The formation of a precipitate may be observed.

-

Monitor the reaction progress by TLC.

-

Upon completion, add water to the reaction mixture and extract with ethyl acetate or dichloromethane (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate or DCM/methanol gradient) to yield the final benzofuran-tethered triazolylcarbazole.

III. Data Presentation

The following tables summarize representative quantitative data for the synthesized compounds.

Table 1: Reaction Yields

| Compound | Step | Starting Materials | Typical Yield (%) |

| 2-(Prop-2-yn-1-yloxy)benzofuran | Protocol 1 | 2-Hydroxybenzofuran, Propargyl bromide | 85-95 |

| 2-(9H-Carbazol-9-yl)ethan-1-ol | Step 2a | Carbazole, 2-Bromoethanol | 70-80 |

| 9-(2-Azidoethyl)-9H-carbazole | Step 2b | 2-(9H-Carbazol-9-yl)ethan-1-ol | 80-90 |

| Benzofuran-tethered triazolylcarbazole | Protocol 3 | Alkyne & Azide Precursors | 80-95 |

Table 2: Representative Spectroscopic Data

| Compound | ¹H NMR (δ, ppm) Representative Signals | ¹³C NMR (δ, ppm) Representative Signals | HRMS (m/z) [M+H]⁺ (Calculated) |

| 2-(Prop-2-yn-1-yloxy)benzofuran | 7.6-7.2 (Ar-H), 6.5 (furan-H), 4.8 (O-CH₂), 2.5 (alkyne-H) | 158, 149, 128, 124, 122, 111, 105, 78, 76, 56 | 187.0759 |

| 9-(2-Azidoethyl)-9H-carbazole | 8.1-7.2 (Ar-H), 4.5 (N-CH₂), 3.8 (CH₂-N₃) | 140, 126, 123, 120, 119, 109, 50, 42 | 251.1140 |

| Benzofuran-tethered triazolylcarbazole | 8.2-7.1 (Ar-H), 7.9 (triazole-H), 6.6 (furan-H), 5.3 (O-CH₂), 4.8 (N-CH₂), 4.6 (CH₂-triazole) | 158, 149, 144, 140, 128, 126, 124, 123, 122, 120, 119, 111, 109, 105, 62, 50, 48 | 437.1899 |

Note: The spectroscopic data presented are representative and may vary slightly based on the specific substitution patterns on the benzofuran and carbazole rings.

Applications of N-Substituted Carbazole Derivatives in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

N-substituted carbazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their unique tricyclic structure allows for substitutions at the nitrogen atom, leading to a diverse array of compounds with significant therapeutic potential. This document provides an overview of their applications in various disease areas, supported by quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to aid in research and drug development.

Anticancer Applications

N-substituted carbazole derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key cellular processes required for cancer cell proliferation and survival, such as cell cycle progression and DNA replication, as well as the induction of programmed cell death (apoptosis).

Key Mechanisms of Action:

-

Pim-Kinase Inhibition: Certain N-substituted pyrrolocarbazoles are potent inhibitors of Pim-kinases, which are crucial for cell survival and proliferation in various cancers.[1][2]

-

Cyclin-Dependent Kinase (CDK) Inhibition: N-annulated indolocarbazoles have been identified as potent inhibitors of cyclin D1/CDK4, leading to cell cycle arrest and preventing cancer cell division.[1][3]

-

Topoisomerase II Inhibition: Some carbazole derivatives can act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex. This leads to the accumulation of double-strand breaks in DNA, ultimately triggering apoptosis.

-